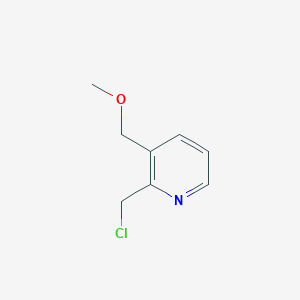![molecular formula C8H9N3O B11917291 5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
5-Methoxyimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyimidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 5-position and the amine group at the 3-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One common method is the microwave-assisted solvent- and catalyst-free synthesis, which provides a fast, clean, and high-yielding approach. The reaction involves heating the reactants under microwave irradiation, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts can be considered to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxyimidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. It has shown potential as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives have been commercialized as sedatives, anxiolytics, and heart-failure drugs .
Mecanismo De Acción
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . As a calcium channel blocker, it binds to the calcium channels, reducing calcium influx and modulating cellular activities .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: The parent compound without the methoxy and amine groups.
5-Methoxyimidazo[1,2-a]pyridine: Lacks the amine group at the 3-position.
3-Aminoimidazo[1,2-a]pyridine: Lacks the methoxy group at the 5-position.
Uniqueness: 5-Methoxyimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the methoxy and amine groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry and drug development .
Propiedades
IUPAC Name |
5-methoxyimidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMRCMYDMCARSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



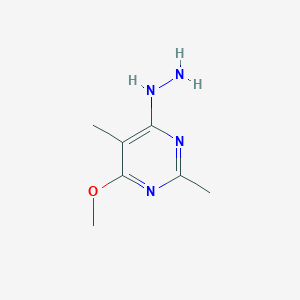
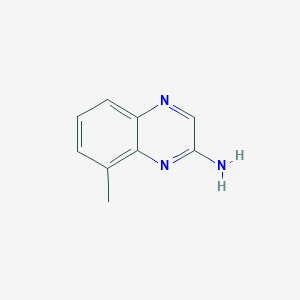
![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)
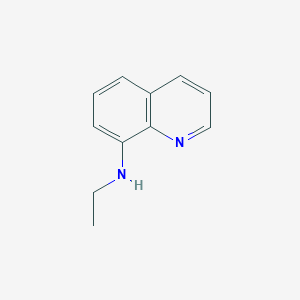

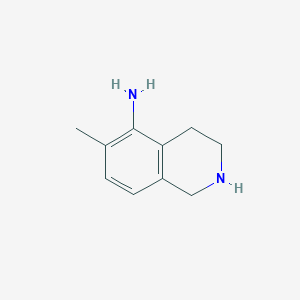


![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
